Cas no 79154-57-7 (N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine)

N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine is a protected adenosine derivative commonly employed in oligonucleotide synthesis. The N6-benzoyl group safeguards the exocyclic amine, while the 3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl) (TIPS) moiety provides robust protection for the ribose hydroxyl groups, enhancing stability during chemical transformations. This compound is particularly valuable in solid-phase synthesis, where selective deprotection is required. The TIPS group offers superior resistance to acidic and basic conditions compared to traditional protecting groups, ensuring high yields and minimal side reactions. Its compatibility with phosphoramidite chemistry makes it a preferred choice for constructing modified RNA and DNA sequences with precision.
N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine structure
79154-57-7 structure
Product Name:N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
CAS No:79154-57-7
MF:C29H43N5O6Si2
MW:613.852628946304
CID:533286
PubChem ID:11169469
Update Time:2025-06-29

N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine Chemical and Physical Properties

Names and Identifiers

    • Adenosine,N-benzoyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
    • 3',5'-TIPS-N6-Benzoyl-adenosine
    • N-Benzoyl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]adenosine
    • N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
    • N-Benzoyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Adenosine
    • N-[9-[(6Ar,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5
    • N-[9-[(6AR,8R,9R,9AS)-9-HYDROXY-2,2,4,4-TETRAKIS(PROPAN-2-YL)-HEXAHYDRO-2H-FURO[3,2-F][1,3,5,2,4]TRIOXADISILOCIN-8-YL]-9H-PURIN-6-YL]BENZAMIDE
    • N-Benzoyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]adenosine
    • 135732-99-9
    • N-(9-((6aR,8R,9R,9aS)-9-Hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide
    • N6-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine
    • MFCD22373360
    • 79154-57-7
    • G62190
    • N-[9-[(6Ar,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]benzamide
    • SCHEMBL3360473
    • N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
    • Inchi: 1S/C29H43N5O6Si2/c1-17(2)41(18(3)4)37-14-22-25(39-42(40-41,19(5)6)20(7)8)24(35)29(38-22)34-16-32-23-26(30-15-31-27(23)34)33-28(36)21-12-10-9-11-13-21/h9-13,15-20,22,24-25,29,35H,14H2,1-8H3,(H,30,31,33,36)/t22-,24-,25-,29-/m1/s1
    • InChI Key: MYWCSMGAHXNSPA-UQCYUJMQSA-N
    • SMILES: [Si]1(C(C)C)(C(C)C)O[Si](C(C)C)(C(C)C)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(NC(C5C=CC=CC=5)=O)=NC=NC3=4)O2)O)O1

Computed Properties

  • Exact Mass: 613.27518718g/mol
  • Monoisotopic Mass: 613.27518718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 7
  • Complexity: 922
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 130

Experimental Properties

  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),

N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine Pricemore >>

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N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine Suppliers

NewCan Biotech Limited
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(CAS:79154-57-7)N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Order Number:NC13855
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:02
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N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine Related Literature

Additional information on N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine

Introduction to N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine (CAS No. 79154-57-7)

N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, identified by its CAS number 79154-57-7, represents a novel derivative of adenosine, a naturally occurring purine nucleoside that plays a crucial role in various biological processes. The unique structural modification of this compound involves the introduction of a benzoyl group at the N6 position and the attachment of a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl moiety at the 3',5' positions of the adenosine molecule. This innovative design not only enhances the stability and solubility of the compound but also opens up new avenues for its potential therapeutic applications.

The structural features of N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine make it an intriguing candidate for further investigation in medicinal chemistry. The benzoyl group at the N6 position can influence the compound's metabolic pathways and binding interactions with biological targets. Additionally, the siloxane-based side chain contributes to improved pharmacokinetic properties, such as enhanced bioavailability and reduced degradation rates. These characteristics are particularly relevant in the development of novel therapeutic agents that require sustained activity and minimal side effects.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications can impact biological activity. Studies have shown that derivatives of adenosine with similar modifications can exhibit potent effects on adenosine receptors (A1, A2A, A2B), which are implicated in various physiological and pathological processes. For instance, modulators of these receptors have been explored for their potential in treating conditions such as inflammation, neurodegenerative diseases, and cardiovascular disorders. The introduction of the 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl group in N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine is hypothesized to enhance receptor binding affinity while minimizing off-target effects.

In vitro studies have begun to unravel the mechanistic aspects of this compound's interaction with biological systems. Preliminary data suggest that N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine can modulate downstream signaling pathways associated with adenosine receptors. This modulation may lead to therapeutic benefits by influencing processes such as immune response regulation and neurotransmitter release. The siloxane moiety's stability under physiological conditions further supports its potential as a pharmacophore in drug design.

The synthesis of N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include the protection-deprotection strategies for the hydroxyl groups on the adenosine backbone and the introduction of the siloxane side chain via cross-coupling reactions. Advanced techniques such as chromatography and spectroscopic methods are employed to monitor reaction progress and verify structural integrity.

The pharmacological profile of this compound is being evaluated through comprehensive preclinical studies. These studies aim to assess its efficacy in animal models of human diseases and to determine its safety profile. Initial findings indicate that N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine exhibits promising results in models related to neuroprotection and anti-inflammatory responses. The compound's ability to cross the blood-brain barrier is also being investigated as a potential advantage for central nervous system applications.

The development of novel adenosine derivatives like N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,disiloxanediyl)adenosine underscores the importance of structural innovation in drug discovery. By leveraging advanced synthetic methodologies and computational tools, researchers can design molecules with tailored properties that address unmet medical needs. The integration of siloxane-based structures into nucleoside analogs offers a unique approach to enhancing drug-like characteristics while maintaining biological relevance.

Future directions for research on N6-Benzoyl-3',5'-O-(1,disiloxanediyl)adenosine include exploring its potential in combination therapies and investigating its long-term effects. The compound's multifaceted interactions with biological systems make it a valuable tool for studying complex disease mechanisms. As our understanding of adenosine receptor biology continues to evolve, so too will the therapeutic applications derived from this class of compounds.

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NewCan Biotech Limited
(CAS:79154-57-7)N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
NC13855
Purity:97%
Quantity:10g
Price ($):Inquiry
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